molecular formula C19H19ClN4O3 B2900610 N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894031-82-4

N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

カタログ番号 B2900610
CAS番号: 894031-82-4
分子量: 386.84
InChIキー: ISEGAVWSSKDIRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, commonly known as CPA-1, is a chemical compound that has gained attention due to its potential therapeutic applications. It is a small molecule inhibitor of the enzyme carboxypeptidase A, which plays a crucial role in the regulation of various physiological processes. CPA-1 has been studied extensively in recent years, and its synthesis, mechanism of action, and physiological effects have been thoroughly investigated. In

作用機序

CPA-1 works by inhibiting the activity of carboxypeptidase A, an enzyme that is involved in the regulation of various physiological processes. Carboxypeptidase A is responsible for the cleavage of carboxy-terminal amino acids from peptides and proteins, and its inhibition can lead to a decrease in the production of inflammatory mediators and growth factors. By inhibiting carboxypeptidase A, CPA-1 has the potential to modulate various physiological processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPA-1 have been studied extensively in vitro and in vivo. In vitro studies have shown that CPA-1 can inhibit the activity of carboxypeptidase A in a dose-dependent manner, with a higher concentration of CPA-1 leading to a greater inhibition of enzyme activity. In vivo studies have shown that CPA-1 can reduce inflammation in animal models of inflammatory disease, and can also inhibit the growth of cancer cells in animal models of cancer.

実験室実験の利点と制限

One of the main advantages of using CPA-1 in lab experiments is its specificity for carboxypeptidase A. This allows researchers to selectively modulate the activity of this enzyme, without affecting other physiological processes. Additionally, CPA-1 has been shown to have low toxicity and good pharmacokinetic properties, making it a viable option for in vivo studies. However, one limitation of using CPA-1 is the potential for off-target effects, as carboxypeptidase A is involved in the regulation of various physiological processes. Additionally, the cost of CPA-1 synthesis may be a limiting factor for some research groups.

将来の方向性

There are several potential future directions for research on CPA-1. One area of interest is the development of more potent and selective inhibitors of carboxypeptidase A, which could lead to more effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of CPA-1 as a diagnostic tool for cancer. Finally, the role of carboxypeptidase A in other physiological processes, such as wound healing and angiogenesis, warrants further investigation, as this could lead to the development of new therapeutic targets.

合成法

The synthesis of CPA-1 involves a series of chemical reactions, starting with the reaction of 4-chlorophenyl isocyanate with 3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea. The resulting intermediate is then reacted with 4-aminophenylacetic acid to produce CPA-1. The synthesis of CPA-1 has been optimized to yield high purity and high yield, making it a viable option for large-scale production.

科学的研究の応用

CPA-1 has been shown to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as carboxypeptidase A plays a role in the regulation of inflammation. CPA-1 has also been investigated as a potential treatment for cancer, as carboxypeptidase A is overexpressed in many types of cancer cells. Additionally, CPA-1 has been studied for its potential use as a diagnostic tool for cancer, as carboxypeptidase A levels are elevated in many types of cancer.

特性

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-12(25)21-14-4-6-15(7-5-14)22-19(27)23-16-10-18(26)24(11-16)17-8-2-13(20)3-9-17/h2-9,16H,10-11H2,1H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGAVWSSKDIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。